molecular formula C20H16ClNO5S B3706508 3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione

3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B3706508
M. Wt: 417.9 g/mol
InChI Key: ZAWOPUGGXITKCQ-ZDLGFXPLSA-N
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Description

The compound is a thiazolidinedione derivative. Thiazolidinediones are a class of compounds that have been used in medicine, particularly for treating diabetes. They work by binding to PPAR receptors in fat cells, making the cells more responsive to insulin .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazolidine ring and the introduction of the various substituents. Without specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with several different functional groups present. These include a thiazolidine ring, a phenyl ring, and several oxygen and nitrogen atoms which could participate in hydrogen bonding .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it is likely to be relatively non-polar due to the presence of the phenyl ring, and may therefore be soluble in non-polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it is a drug, it would likely interact with specific receptors or enzymes in the body .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. This could include wearing protective clothing and eye protection, and working in a well-ventilated area .

Future Directions

The future directions for research into this compound would likely depend on its intended use. If it is a drug, for example, future research could focus on improving its efficacy, reducing its side effects, or finding new applications for it .

Properties

IUPAC Name

(5Z)-3-[2-(4-chlorophenyl)-2-oxoethyl]-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO5S/c1-2-27-17-9-12(3-8-15(17)23)10-18-19(25)22(20(26)28-18)11-16(24)13-4-6-14(21)7-5-13/h3-10,23H,2,11H2,1H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWOPUGGXITKCQ-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 4
3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 5
3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione

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